![molecular formula C19H16F3N5O3 B2408410 3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034520-57-3](/img/structure/B2408410.png)
3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound. It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements . In this case, the heterocyclic compound contains nitrogen atoms .
Applications De Recherche Scientifique
Synthesis and Characterization
Efficient Synthesis Techniques : Researchers have developed efficient methods for synthesizing trifluoromethylated pyrido[2,3-d]pyrimidine derivatives. These methods involve tandem Knoevenagel–Michael addition processes that result in the formation of the desired compounds with high specificity and yield. The synthesized compounds have been characterized using spectroscopic methods, highlighting the potential for these techniques in creating novel molecules with targeted properties (Wang et al., 2017).
Herbicidal Applications : Some derivatives of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione have shown significant herbicidal activities. The synthesis of these compounds involves cyclization processes that yield products with potential agricultural applications. Specifically, certain derivatives demonstrated high effectiveness against Brassica napus, suggesting their use as herbicides (Huazheng, 2013).
Antimicrobial and Antifungal Activities
- Antimicrobial and Antifungal Properties : Research into pyrido[1,2-a]pyrimidine derivatives has unveiled their potential as antibacterial and antitumor agents. These compounds, obtained through the synthesis of Schiff bases of certain amino acids, have shown variable antibacterial activities and significant antifungal properties. Their synthesis and bioactivity assessment provide a foundation for the development of new antimicrobial agents (Alwan et al., 2014).
Pharmacological Potential
- Anti-Cancer Activities : The structural modification of pyrimidin-2,4-diones has led to compounds with notable anti-cancer activities. Studies focusing on the structure-activity relationship have identified that the presence of certain groups within the molecule enhances its anti-cancer properties, pointing to the potential for these compounds in cancer therapy (Singh & Paul, 2006).
Advanced Materials and Sensing Applications
- Photophysical Properties and Sensing Applications : The design and synthesis of pyrimidine-phthalimide derivatives have revealed their unique photophysical properties, including solid-state fluorescence and positive solvatochromism. These properties make them suitable for applications in pH sensing, demonstrating the versatility of pyrido[2,3-d]pyrimidine derivatives in the development of novel sensors (Yan et al., 2017).
Orientations Futures
The future directions for research on this compound could involve further exploration of its potential therapeutic uses, given the wide range of biological activities exhibited by similar compounds . Additionally, more research could be done to determine its physical and chemical properties, as well as its safety and hazards.
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of piperidine , a class of compounds that are present in more than twenty classes of pharmaceuticals . Piperidine derivatives have been found to have a wide range of biological activities .
Mode of Action
It is known that piperidine derivatives can interact with various biological targets, leading to a range of effects . The trifluoromethyl group in the compound could potentially enhance its biological activity .
Biochemical Pathways
Piperidine derivatives are known to interact with a variety of biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s bioavailability .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
Propriétés
IUPAC Name |
3-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O3/c20-19(21,22)14-4-3-11(10-24-14)16(28)26-8-5-12(6-9-26)27-17(29)13-2-1-7-23-15(13)25-18(27)30/h1-4,7,10,12H,5-6,8-9H2,(H,23,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXZUCBZMJIXAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

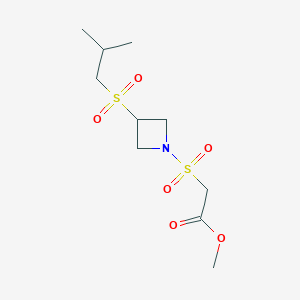
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2408330.png)
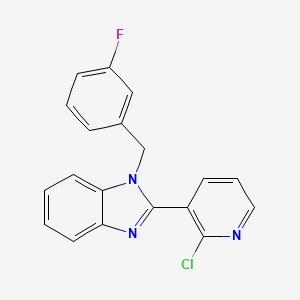
![6-oxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyridazine-3-carboxamide](/img/structure/B2408332.png)
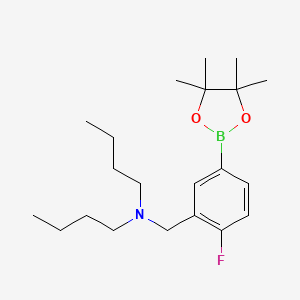


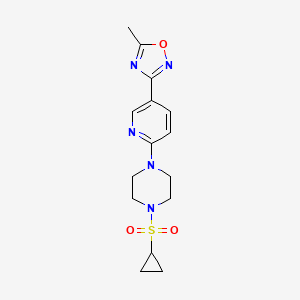
![5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2408342.png)

![N-(furan-2-ylmethyl)-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2408344.png)
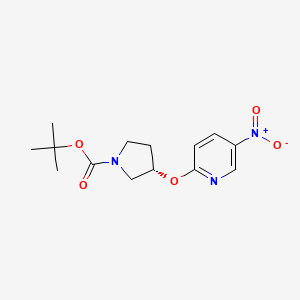
![1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidine](/img/structure/B2408346.png)
![6-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)pyridine-3-sulfonamide](/img/structure/B2408347.png)